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Introduction

Lithium gallate (LiGaOz) has emerged as a promising substrate for the epitaxial growth of wide-
bandgap semiconductors, most notably gallium nitride (GaN), due to its close lattice match,
which minimizes strain and defects in the epitaxial film. Achieving a pristine, atomically flat, and
contamination-free LiGaO2 surface is paramount for the successful growth of high-quality
epitaxial layers. This document provides detailed application notes and protocols for the
systematic surface preparation of LiGaO2 substrates, encompassing cleaning, wet chemical
etching, dry plasma etching, and thermal annealing.

Substrate Cleaning Protocols

Effective cleaning is the foundational step to remove organic residues, particulate matter, and
metallic contaminants from the LiGaO:z surface. Several standard procedures can be adapted
for this purpose.

Solvent Degreasing

This is the initial step to remove gross organic contamination.
Protocol:

e Place the LiGaO: substrate in a beaker with acetone.
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» Ultrasonicate for 5 minutes at room temperature.
o Transfer the substrate to a beaker with isopropanol (IPA).
o Ultrasonicate for 5 minutes at room temperature.
» Rinse the substrate thoroughly with deionized (DI) water.

e Dry the substrate using a stream of high-purity nitrogen gas.

RCA Cleaning

The RCA clean is a multi-step process designed for a more thorough removal of organic and
ionic contaminants.

Protocol:

¢ SC-1 (Organic Clean):

[¢]

Prepare a solution of deionized water, ammonium hydroxide (NH4OH, 29% by weight),
and hydrogen peroxide (H202, 30%) in a 5:1:1 ratio.[1]

[¢]

Heat the solution to 75-80 °C.

[¢]

Immerse the LiGaO: substrate in the SC-1 solution for 10-15 minutes.[2]

o

Rinse thoroughly with DI water.

e SC-2 (lonic Clean):

[¢]

Prepare a solution of deionized water, hydrochloric acid (HCI), and hydrogen peroxide
(H202, 30%) in a 6:1:1 ratio.[2]

Heat the solution to 75-80 °C.

[¢]

[¢]

Immerse the substrate in the SC-2 solution for 10-15 minutes.[2]

o

Rinse thoroughly with DI water.
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o Dry with high-purity nitrogen gas.

Piranha Etching (Use with Extreme Caution)

Piranha solution is a highly effective but extremely hazardous cleaning agent for removing
stubborn organic residues.

Safety Precautions:

ALWAYS add hydrogen peroxide to sulfuric acid slowly; NEVER the reverse.

e The reaction is highly exothermic and releases gas; NEVER use a sealed container.

o ALWAYS work in a fume hood with appropriate personal protective equipment (PPE),
including a face shield, acid-resistant apron, and heavy-duty neoprene gloves.[3][4]

» Piranha solution reacts violently with organic solvents (e.g., acetone, isopropanol). Ensure all
glassware is free of organic residues.[5]

Protocol:

Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide (H20:2) to 3
parts concentrated sulfuric acid (H2SOa).

Allow the solution to cool slightly (it will be hot).

Immerse the LiGaO: substrate in the piranha solution for 10-15 minutes.

Carefully remove the substrate and rinse extensively with DI water.

Dry with high-purity nitrogen gas.

Wet Chemical Etching

Wet etching is employed to remove surface damage from polishing and to create a smoother,
more ordered surface. Hydrochloric acid (HCI) is a commonly used etchant for LiGaO-.

Protocol:
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e Prepare the desired HCI solution by diluting concentrated HCI (37 wt. %) with DI water.

o Immerse the cleaned LiGaO:2 substrate in the HCI solution at room temperature for a
specified duration.

e Rinse the substrate thoroughly with DI water.
o Dry with high-purity nitrogen gas.

Dry Plasma Etching

Inductively coupled plasma reactive ion etching (ICP-RIE) offers anisotropic etching and
precise control over the etch depth and surface morphology. Boron trichloride (BCls) based
plasma is effective for etching LiGaO-.

Protocol:

Load the cleaned LiGaO:z substrate into the ICP-RIE chamber.

Introduce the etching gases (e.g., BCls and Ar).

Set the desired ICP power, RIE power, and chamber pressure.

Initiate the plasma to etch the substrate for the intended time.

Vent the chamber and remove the substrate.

Thermal Annealing

High-temperature annealing can be performed to further improve the surface quality and
crystallinity of the LiGaO:z substrate prior to epitaxy.

Protocol:

» Load the cleaned and/or etched LiGaO: substrate into a high-temperature furnace or the
MBE growth chamber.
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e Ramp up the temperature to the desired annealing temperature (e.g., 700 °C) under a

controlled atmosphere (e.g., high vacuum or nitrogen).

» Hold at the annealing temperature for a specified duration (e.g., 60 minutes).

e Ramp down the temperature to cool the substrate.

Data Presentation

The following tables summarize quantitative data for various surface preparation methods for

LiGaO:2 substrates.

Wet Etching of (010) LiGaOz with HCI

HCI:DI Water Ratio Etch Rate (nm/min)
1:1000 8.6
Concentrated (37 wt. %) ~6092

Dry Etching of (010) LiGaO:
with BCIs/Ar Plasma

RIE Power (W) ICP Power (W)

Etch Rate (nm/min)

15 400

15.45

Dry Etching of (100) LiGaO:
with CFa/Ar/O2 Plasma

RIE Power (W) ICP Power (W)

Etch Rate (nm/min)

75 400

24.60
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Surface Roughness of LiGaO:z

Typical RMS Roughness (nm)

Treatment
) Scratches from mechanical polishing are
As-received
apparent.
After Nitridation 1.1[6]

Note: The etch rates and surface roughness can vary depending on the specific crystal quality

and experimental conditions.

Experimental Workflows and Logical Relationships
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1. Cleaning

Solvent Degreasing
(Acetone, IPA)

For thorough cleaning

RCA Clean
(SC-1 & SC-2)

For stubborn organigs

Piranha Etch
(H2S04:H202)

2. Etching (Optional)

w vy
Dry Etching Wet Etching
(e.qg., BCIs/Ar ICP-RIE) (e.g., HCI)

3. Final| Preparation

»| Thermal Annealing :

Epitaxial Growth
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Start
(Solvent Degreased Substrate)

SC-1 Bath
(5:1:1 H20:NH4OH:H202)
75-80 °C, 10-15 min

l

DI Water Rinse

l

SC-2 Bath
(6:1:1 H20:HCI:H202)
75-80 °C, 10-15 min

:

DIl Water Rinse

:

N2 Dry

Clean Substrate Ready
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Cleaned LiGaO2 Substrate

Need for surface damage removal
or smoothing?

Yes, general smoothing \es, directional etching

Wet Etching Dry Etching
(Isotropic, removes damage) (Anisotropic, pattern transfer)

Proceed to Annealing/Epitaxy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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